2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a cyclopropane ring, and a naphthyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the piperidine and naphthyridine precursors. The cyclopropane ring is introduced through a cyclopropanation reaction. Common reagents used in these steps include cyclopropyl bromide, phenylmagnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and cyclopropylfentanyl share structural similarities with 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine.
Naphthyridine Derivatives: Other naphthyridine-based compounds also exhibit similar pharmacological properties.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-22(23(12-13-23)19-6-2-1-3-7-19)26-15-10-17(11-16-26)20-9-8-18-5-4-14-24-21(18)25-20/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYSVOKJACDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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